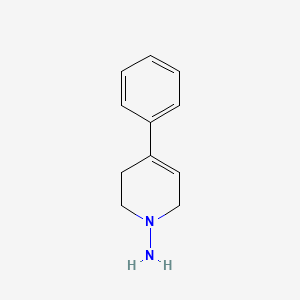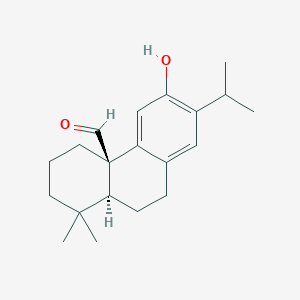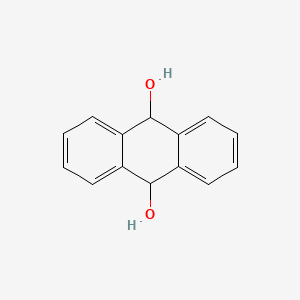
9,10-Dihydroanthracene-9,10-diol
Overview
Description
9,10-Dihydroanthracene-9,10-diol is an organic compound with the formula C14H12O2 . It is derived from the polycyclic aromatic hydrocarbon anthracene . It is a colorless solid that is used as a carrier of H2 as a hydrogen-donor .
Synthesis Analysis
9,10-Dihydroanthracene is produced in the laboratory by dissolving metal reduction using sodium/ethanol, an application of the Bouveault–Blanc reduction . The reduction can be effected by magnesium as well . Finally, it can also be prepared by the coupling of benzyl chloride using aluminium chloride as a catalyst .Molecular Structure Analysis
The molecular structure of 9,10-Dihydroanthracene-9,10-diol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Anthracene is susceptible to hydrogenation at the 9- and 10- positions . The bond dissociation energy for the 9- and 10- carbon–hydrogen bonds are estimated at 78 kcal mol−1 . Thus these bonds are about 20% weaker than typical C–H bonds .Physical And Chemical Properties Analysis
9,10-Dihydroanthracene is a colorless solid . It has a density of 1.19 g mL−1 , a melting point of 108 to 109 °C , and a boiling point of 312 °C .Scientific Research Applications
Organic Electronics
9,10-Dihydroanthracene-9,10-diol and its derivatives have significant applications in the field of organic electronics. One derivative, 9,10-di(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (exTTF), exhibits strong donor characteristics and undergoes a conformational change upon oxidation, making it useful in molecular electronics. It is applied in covalent and supramolecular ensembles, molecular wires, artificial photosynthetic systems, and photovoltaic devices, and plays a central role in the self-organization of electroactive nanostructures (Brunetti et al., 2012).
Chemical Transformations
9,10-Dihydroanthracene-9,10-diol serves as an intermediate in various chemical transformations. For instance, the acid-catalyzed rearrangement of 9,10-diaryl-9,10-dihydroanthracene-9,10-diols can lead to the formation of anthrones, a process rarely observed and valuable in synthesizing complex organic compounds (Smet et al., 1999).
Hydrogen Donor-Acceptor Behavior
In thermal reactions with coals and pitches, 9,10-dihydroanthracene-9,10-diol can act as a hydrogen donor-acceptor. Its ability to transfer hydrogen varies with temperature, contributing to the understanding of donor and acceptor abilities in various chemical contexts (Bermejo et al., 1990).
Molecular Structure and Spectroscopy
Research on the molecular structure and spectroscopy of substituted 9,10-dihydroanthracenes provides insights into their conformations and potential applications in materials science. For example, studies of their proton NMR spectra have led to understanding the planar ring conformation and the behavior of the β-protons in the molecules (Ahmad et al., 1985).
Environmental and Physical Chemistry
The water solubility of 9,10-dihydroanthracene has been studied to understand its behavior in environmental contexts. Such studies are crucial for assessing the impact of polycyclic aromatic hydrocarbons (PAHs) in aquatic environments and contribute to the broader understanding of the environmental behavior of similar compounds (Reza & Trejo, 2004).
Novel Applications in Chemistry
9,10-Dihydroanthracene-9,10-diol has been involved in the synthesis of unique structures such as inorganic propellanes with central B-B bonds, demonstrating its versatility in creating novel molecular architectures with potential applications in materials science and catalysis (Pospiech et al., 2012).
Mechanism of Action
Safety and Hazards
9,10-Dihydroanthracene may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated . It is recommended to use proper personal protective equipment as indicated in the safety data sheet .
properties
IUPAC Name |
9,10-dihydroanthracene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPAOCLCEGUSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492966 | |
| Record name | 9,10-Dihydroanthracene-9,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydroanthracene-9,10-diol | |
CAS RN |
58343-58-1 | |
| Record name | 9,10-Dihydroanthracene-9,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




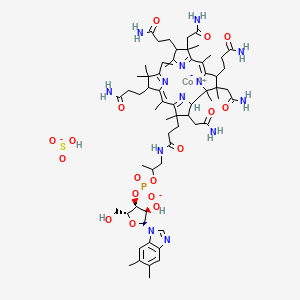

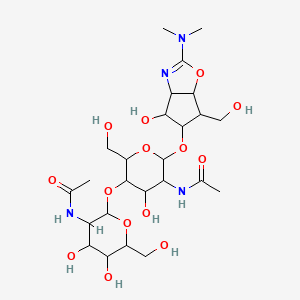
![(5R,6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253765.png)
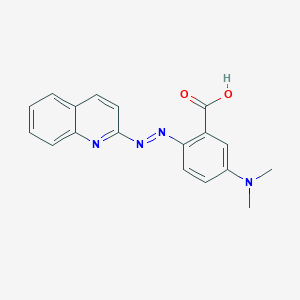

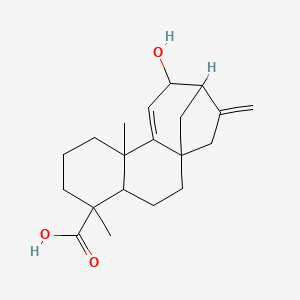
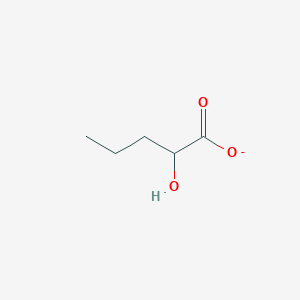

![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)
![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)
